molecular formula C11H10O2 B1194100 4-Methoxy-1-naphthol CAS No. 84-85-5

4-Methoxy-1-naphthol

Cat. No.: B1194100
CAS No.: 84-85-5
M. Wt: 174.2 g/mol
InChI Key: BOTGCZBEERTTDQ-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthol, also known as 1-Hydroxy-4-methoxynaphthalene, is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthol, characterized by the presence of a methoxy group (-OCH3) at the fourth position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthol can be synthesized through the methylation of 1,4-dihydroxynaphthalene. The process involves dissolving 1,4-dihydroxynaphthalene in acetone, followed by the addition of potassium carbonate and methyl iodide. The mixture is stirred at room temperature for 24 hours, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves similar methylation reactions, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

4-Methoxy-1-naphthol has the molecular formula C11H10O2C_{11}H_{10}O_2 and a molecular weight of approximately 174.20 g/mol. The compound features a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a naphthalene ring, which contributes to its reactivity and potential applications in synthesis and material science .

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds
    • This compound serves as a precursor for synthesizing various bioactive compounds. For instance, it has been utilized in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid, which is a metabolite of propranolol, a widely used beta-blocker .
    • Moreover, it has been involved in the synthesis of derivatives with antimicrobial properties, showcasing its potential in developing new therapeutic agents .
  • Antiviral Research
    • Research indicates that derivatives of this compound exhibit inhibitory effects on Epstein-Barr virus activation. This suggests potential applications in antiviral drug development .

Material Science Applications

  • Electronic Devices
    • The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds and π–π stacking interactions, making it an attractive candidate for electronic device fabrication. These properties enhance charge-carrier mobility, which is crucial for organic semiconductors .
    • Comparisons with other naphthol derivatives indicate that the packing efficiency and overlap in solid-state structures can significantly influence their electronic properties .
  • Polymer Chemistry
    • The compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties. Its functional groups can facilitate interactions with polymer chains, enhancing overall material performance.

Food Safety and Biomarker Potential

This compound has been detected in various food products, including black tea and herbs. Its presence may serve as a biomarker for dietary intake, providing insights into food consumption patterns and potential health implications . This aspect underscores the importance of monitoring this compound in food safety assessments.

Research Findings and Case Studies

Study Findings Application
Synthesis of Antimicrobial DerivativesDemonstrated antimicrobial activity against various pathogensPharmaceutical development
Crystal Structure AnalysisRevealed π–π stacking interactions that enhance charge mobilityOrganic electronics
Detection in Food ProductsIdentified as a marker in black tea and herbsFood safety monitoring

Mechanism of Action

The mechanism of action of 4-Methoxy-1-naphthol involves its interaction with various molecular targets and pathways. In oxidative coupling reactions, the compound undergoes oxidation to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The presence of electron-donating groups, such as the methoxy group, enhances its reactivity in these processes .

Comparison with Similar Compounds

4-Methoxy-1-naphthol can be compared with other similar compounds, such as:

  • 7-Methoxy-2-naphthol
  • 6-Methoxy-2-naphthol
  • 2-Methoxynaphthalene
  • 4-Chloro-1-naphthol

Uniqueness: The unique positioning of the methoxy and hydroxyl groups on the naphthalene ring in this compound imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and research studies .

Biological Activity

4-Methoxy-1-naphthol (4M1N) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is an organic compound with the molecular formula C11H10O2C_{11}H_{10}O_2. It features a methoxy group attached to the naphthol structure, which contributes to its unique chemical behavior and biological activity. The compound has been studied for its role in various biochemical pathways and its interactions with biological targets.

Antioxidant Properties

4M1N exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage. This property is particularly relevant in neuroprotection and cardioprotection contexts.

Antimicrobial Activity

Studies have demonstrated that 4M1N possesses antimicrobial properties against various bacterial strains. Its effectiveness has been compared to standard antibacterial agents, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. In vitro studies indicate that 4M1N can reduce the levels of interleukin-1β (IL-1β), suggesting its utility in treating inflammatory conditions .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of 4M1N. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

The biological activities of 4M1N can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, 4M1N helps maintain cellular redox balance, which is essential for normal cellular function.
  • Cytokine Regulation : The compound's ability to influence cytokine production underlines its role in inflammatory signaling pathways.
  • DNA Interaction : Preliminary studies suggest that 4M1N may interact with DNA, potentially affecting gene expression related to cell growth and apoptosis .

Neuroprotective Effects

A study investigating the neuroprotective effects of 4M1N in a rat model of ischemic stroke showed that administration of the compound significantly reduced neuronal damage and improved functional recovery post-injury. This was linked to its antioxidant properties and ability to inhibit inflammatory responses .

Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various naphthol derivatives, 4M1N was found to outperform several conventional antibiotics against biofilm-forming bacteria, indicating its potential as a novel antimicrobial agent .

Data Summary

Biological Activity Mechanism Effectiveness References
AntioxidantScavenging ROSHigh
AntimicrobialInhibiting bacterial growthEffective against multiple strains
Anti-inflammatoryCytokine modulationSignificant reduction in IL-1β
AntitumorInducing apoptosisInhibits cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-1-naphthol, and how do reaction conditions influence yield?

this compound is synthesized via Friedel-Crafts acylation of 1-methoxynaphthalene using acyl chlorides (e.g., 1-naphthoyl chloride) in the presence of Lewis acids like AlCl₃. However, this method often produces complex mixtures, necessitating optimization of solvents and temperatures. For example, dichloromethane or pyridine improves selectivity in reactions with oxalyl chloride . Alternative routes include demethylation of protected derivatives or Grignard reactions involving 4-methoxynaphthaldehyde .

Q. How is this compound utilized in drug metabolite synthesis?

this compound serves as a precursor for synthesizing 3-(4-hydroxy-1-naphthoxy)lactic acid (4-HO-NLA), a metabolite of propranolol. The process involves demethylation under acidic conditions followed by coupling with lactic acid derivatives. This method mirrors protocols for naphthoxylactic acid (NLA) synthesis, emphasizing controlled pH and temperature to prevent side reactions .

Q. What analytical methods are effective for characterizing this compound and its derivatives?

Techniques like mass spectrometry (MS), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) are standard for structural elucidation. For catalytic studies, physicochemical characterization of composites (e.g., polystyrene/polyvinyl alcohol blends) employs N₂ physisorption, XRD, SEM-EDX, and TEM to assess crystallinity, surface area, and morphology .

Advanced Research Questions

Q. How do solvent and catalyst design influence selectivity in the catalytic oxidation of this compound?

Au-Ru bimetallic catalysts supported on silica exhibit high conversion (96–99%) and selectivity (52–96%) for binaphthone formation. Solvent polarity plays a critical role: methanol favors dimerization, while nitromethane enhances quinone yields. Microwave-assisted catalyst synthesis (e.g., MW-Au-Ru) improves dispersion and activity compared to deposition methods . XPS and TEM analyses confirm metal-support interactions critical for redox activity .

Q. What mechanistic insights explain the electrochemical oxidation behavior of this compound?

Anodic oxidation in acetonitrile with nucleophiles (e.g., ethanolamine) proceeds via radical intermediates, leading to [3+2] cycloaddition products or dimerization. Copper(II)-ethanolamine complexes mediate one-pot syntheses of naphthooxazoles, with reaction pathways dependent on applied potential and nucleophile concentration. ESR studies suggest single-electron transfer steps initiate radical chain reactions .

Q. How does this compound modulate bacterial two-component systems, and what are its toxicological implications?

As walrycin A, this compound inhibits the WalK/WalR system in Staphylococcus aureus by disrupting autophosphorylation, impairing cell wall biosynthesis. In human hepatocytes, it activates pregnane X receptor (PXR), upregulating CYP3A4 expression, which may alter drug metabolism. Cytotoxicity assays (e.g., MTT) reveal dose-dependent viability loss at >50 µM, necessitating careful evaluation of therapeutic windows .

Q. What strategies improve regioselectivity in Friedel-Crafts acylations involving this compound derivatives?

Blocking the hydroxyl group via methylation or etherification reduces undesired side reactions. For example, 1-methoxynaphthalene reacts selectively at the 4-position with benzoyl chloride under mild conditions. Catalyst screening (e.g., Bi-promoted noble metals) and solvent optimization (e.g., nitromethane) further enhance yields. Computational modeling (DFT) aids in predicting reactive sites and transition states .

Q. Methodological Considerations

Q. How can researchers resolve contradictions in reported catalytic activities for this compound oxidation?

Discrepancies in catalyst performance (e.g., MW-Au-Bi vs. MW-Au-Ru) arise from differences in metal loading, support interactions, and reaction conditions. Systematic studies using design of experiments (DoE) and in situ spectroscopy (e.g., IR) can decouple variables. Reproducibility requires strict control of microwave synthesis parameters (power, duration) and catalyst activation protocols .

Q. What precautions are necessary when handling this compound in photochemical studies?

Due to its photoreactivity, experiments should use UV-adapted glassware and inert atmospheres to prevent unintended dimerization or oxidation. Safety data sheets (SDS) classify it as harmful (H302, H312), mandating PPE (gloves, goggles) and fume hood use. Waste must be neutralized before disposal to avoid aquatic toxicity (H413) .

Properties

IUPAC Name

4-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTGCZBEERTTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058908
Record name 1-Naphthalenol, 4-methoxy-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 4-Methoxy-1-naphthol
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CAS No.

84-85-5
Record name 4-Methoxy-1-naphthol
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Record name 1-Naphthalenol, 4-methoxy-
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Record name 4-methoxy-1-naphthol
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Record name WALRYCIN A
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Record name 4-Methoxy-1-naphthol
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Melting Point

124 - 126 °C
Record name 4-Methoxy-1-naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The other developer was the leuco indoaniline dye ##STR23## prepared from the reduction of the dye with ascorbic acid in alcohol. 0.72 g of the indoaniline dye ##STR24## was dissolved in 36 ml of ethanol and 0.432 g of ascorbic acid was added. This solution was added to the polymer premix solution after the color change from blue to brown.
Name
leuco indoaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
solvent
Reaction Step Three
Quantity
0.432 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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